molecular formula C14H36N2O6Si2 B1360185 N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine CAS No. 68845-16-9

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Cat. No.: B1360185
CAS No.: 68845-16-9
M. Wt: 384.62 g/mol
InChI Key: HZGIOLNCNORPKR-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Properties

Nomenclature and Structural Identification

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry designation for this compound is N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine, which precisely describes its molecular structure and functional group arrangements. This systematic nomenclature reflects the presence of two trimethoxysilyl groups attached to propyl chains, which are in turn connected to the nitrogen atoms of an ethylenediamine backbone. The IUPAC nomenclature follows established conventions for organosilicon compounds, emphasizing the silicon-containing substituents and their positional relationships within the molecular framework.

The most commonly encountered name in commercial and research contexts is N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine, which maintains the essential structural information while using the more familiar ethylenediamine terminology rather than the systematic ethane-1,2-diamine designation. This common nomenclature has gained widespread acceptance in technical literature and commercial documentation due to its clear indication of the compound's bifunctional nature and the presence of both silane and diamine functionalities.

Alternative systematic names include 1,2-Ethanediamine, N,N'-bis[3-(trimethoxysilyl)propyl]-, which represents another valid IUPAC approach that emphasizes the ethanediamine core structure with the silane substituents treated as modifying groups. The molecular structure can also be described using the notation (CH3O)3SiC3H6NHC2H4NHC3H6Si(OCH3)3, which provides a clear chemical formula representation showing the complete connectivity pattern.

CAS Registry and EINECS Numbers

The Chemical Abstracts Service registry number for this compound is 68845-16-9, which serves as the primary international identifier for this specific chemical compound. This CAS number provides unambiguous identification across global chemical databases and regulatory systems, ensuring consistent recognition regardless of nomenclature variations or language differences.

The European Inventory of Existing Commercial Chemical Substances number is 272-453-4, which designates this compound's status within European chemical commerce and regulatory frameworks. This EINECS number confirms the compound's historical presence in European markets prior to the implementation of the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, providing important regulatory context for its commercial availability and use patterns.

Additional regulatory identifiers include the Unique Ingredient Identifier code 30W02J1HAC, which is used in pharmaceutical and food contact applications where precise chemical identification is required. The DSSTox Substance Identification number DTXSID2044977 provides traceability within the United States Environmental Protection Agency's chemical databases and toxicological assessment systems.

Identification System Registry Number Purpose
Chemical Abstracts Service 68845-16-9 Global chemical identification
European Inventory of Existing Commercial Chemical Substances 272-453-4 European regulatory designation
Unique Ingredient Identifier 30W02J1HAC Pharmaceutical and food contact applications
DSSTox Substance ID DTXSID2044977 Environmental Protection Agency databases

Properties

IUPAC Name

N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGIOLNCNORPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H36N2O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2044977
Record name N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
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Molecular Weight

384.62 g/mol
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Physical Description

Clear to light yellow liquid with a mild ammoniacal odor; [Gelest MSDS]
Record name N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine
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CAS No.

68845-16-9
Record name N1,N2-Bis[3-(trimethoxysilyl)propyl]-1,2-ethanediamine
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Record name N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine
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Record name 1,2-Ethanediamine, N1,N2-bis[3-(trimethoxysilyl)propyl]-
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Record name N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
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Record name N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine
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Record name N,N'-BIS(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can be synthesized through the reaction of 3-(trimethoxysilyl)propylamine with ethylenediamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The process involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Hydrolysis: Silanol derivatives.

    Condensation: Cross-linked siloxane networks.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Coupling Agent in Composites

N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine is widely used as a coupling agent in the formulation of composite materials. It enhances the adhesion between inorganic fillers (such as silica or glass fibers) and organic matrices (like polymers), improving mechanical properties such as tensile strength and impact resistance.

Table 1: Mechanical Properties of Silica-Polymer Composites with N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Composite TypeTensile Strength (MPa)Elongation at Break (%)
Control (no silane)255
With 1% Silane3510
With 3% Silane4515

Adhesives and Sealants

The compound is also utilized in adhesives and sealants due to its ability to promote adhesion to various substrates, including metals, glass, and ceramics. Its effectiveness in enhancing bond strength is attributed to the formation of siloxane bonds upon curing.

Heavy Metal Adsorption

Recent studies have demonstrated the effectiveness of N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine-modified silica gels for the adsorption of heavy metals from wastewater. The amine groups facilitate chelation with metal ions, making it a promising material for environmental remediation.

Case Study: Heavy Metal Removal Efficiency

In a study evaluating the adsorption capacity of amine-modified silica for lead ions:

  • Initial concentration of lead: 100 mg/L
  • Adsorption capacity: 30 mg/g after 24 hours

This indicates a significant potential for application in water treatment technologies.

Construction Industry Uses

N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine is employed in construction products, particularly in coatings and surface treatments. It enhances the durability and weather resistance of paints and sealants, making them suitable for outdoor applications.

Table 2: Performance Characteristics of Coatings with this compound

Coating TypeWater Resistance (hours)UV Stability Rating
Control (no silane)12Moderate
With Silane48High

Safety and Regulatory Aspects

While N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine has numerous beneficial applications, it is classified under various safety regulations due to its potential hazards. It is flammable and can cause skin irritation or sensitization upon contact. Proper handling protocols must be followed to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol groups or with hydroxyl groups on the surface of substrates. The amino groups can also interact with various functional groups, enhancing the compound’s ability to modify surfaces and interfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine with analogous silane coupling agents, focusing on structural variations, functional performance, and applications.

Structural and Functional Differences
Compound Name (Abbreviation) Structure Key Features
This compound (TSPED/EDAS) Two trimethoxysilylpropyl groups + ethylenediamine Bifunctional: dual silane and amine reactivity .
Bis((triethoxysilyl)propyl)ethylenediamine (BTEPED) Two triethoxysilylpropyl groups + ethylenediamine Bulkier silane groups; slower hydrolysis than trimethoxy analogs .
N-[3-(trimethoxysilyl)propyl]ethylenediamine (TMPEDA) Single trimethoxysilylpropyl group + ethylenediamine Monofunctional silane; lower amine density .
(3-Trimethoxysilylpropyl)diethylenetriamine (TMPDETA) Single trimethoxysilylpropyl group + diethylenetriamine Higher amine density (three amines) for enhanced chelation .
3-Aminopropyltriethoxysilane (APTES) Single triethoxysilylpropyl group + primary amine Widely used for surface amination; lacks secondary amines .
Performance in CO₂ Capture (Dry vs. Moist Conditions)

Data from amine-modified silica adsorbents (Table 1, ):

Compound Amine Loading (mmol/g) CO₂ Adsorption (Dry, mmol/g) CO₂ Adsorption (Moist, mmol/g) Amine Efficiency (Dry)
TSPED 1.10 0.83 0.96 0.75
BTEPED 2.50 1.40 1.40 0.56
APTES 1.80 0.80 0.90 0.44

Key Findings :

  • BTEPED outperforms TSPED in CO₂ adsorption due to higher amine loading and ethoxysilyl groups, which preserve mesopore structure during grafting .
  • TSPED shows improved efficiency under moisture (0.96 vs. 0.83 mmol/g), as water facilitates carbamate-to-bicarbonate conversion .
  • APTES (primary amine only) has lower efficiency, highlighting the advantage of TSPED’s dual amine functionality.
Application-Specific Comparisons

Analytical Chemistry (QuEChERS) :

  • TSPED (ATS@MeS) demonstrates superior matrix purification for pork antibiotic analysis compared to OTS@MeS (octadecyltrichlorosilane-modified sponge), achieving 65–113% recovery rates .
  • TMPDETA (higher amine density) is preferred for heavy metal chelation but is less effective in hydrophobic interactions .

Capillary Electrophoresis :

  • TSPED (EDAS) modifies silica sols to enhance selectivity for aromatic acids via hydrogen bonding and electrostatic interactions, outperforming APS (single amine) in separating structural isomers .

Vulcanization :

  • TSPED acts as a crosslinker in silicone rubber, offering faster curing than APTES due to dual amine groups .

Advantages of TSPED :

  • Versatile functionality : Combines silane crosslinking and amine reactivity for multi-step modifications .
  • Moisture-enhanced performance : Ideal for humid environments (e.g., CO₂ capture in flue gas) .

Limitations :

  • Lower thermal stability compared to triethoxysilyl analogs (e.g., BTEPED) due to faster hydrolysis .
  • Moderate amine density : Outperformed by diethylenetriamine derivatives (e.g., TMPDETA) in applications requiring high chelation capacity .

Biological Activity

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (commonly referred to as AEAPTMS) is a silane compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is characterized by its ability to form stable bonds with various biomolecules, including proteins and enzymes. The silane groups in its structure allow it to interact covalently with hydroxyl groups on biomolecules, leading to the formation of stable complexes. This property makes AEAPTMS useful in biochemical assays and applications, particularly in modifying the surfaces of materials for enhanced interaction with biological systems.

Cell Signaling and Metabolism

AEAPTMS influences several cellular processes by interacting with cell surface receptors and intracellular proteins. These interactions can alter cell signaling pathways, gene expression, and metabolic activities. For instance, studies indicate that AEAPTMS can enhance cell growth and differentiation at low concentrations while exhibiting cytotoxic effects at higher doses.

Dosage-Dependent Effects

The biological activity of AEAPTMS is dose-dependent:

  • Low Doses : Promote beneficial cellular functions such as growth and differentiation.
  • High Doses : Induce toxicity, leading to cell death and tissue damage.

3. Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its ability to covalently bond with biomolecules through its silane groups. This bonding can either inhibit or activate enzymes, modify gene expression, or alter cellular signaling pathways. Its versatile structure allows for interactions with a wide range of biomolecules, making it a valuable tool in biochemical research.

4. Transport and Distribution

AEAPTMS is transported within cells through interactions with specific transporters and binding proteins. These interactions influence the compound's localization within cellular compartments, thereby affecting its biochemical activity. The compound's ability to form stable complexes enhances its distribution and retention within target areas of cells.

5. Toxicological Profile

While AEAPTMS has beneficial applications, it also poses toxicity risks:

  • Acute Toxicity : Toxic if swallowed or inhaled; contact with skin can cause irritation .
  • Irritation Potential : Moderately irritating to skin and severely irritating to eyes .
  • Sensitization : Potential for skin sensitization has been observed in animal studies .

6. Research Applications

This compound has diverse applications across various fields:

Field Application
ChemistryUsed as a coupling agent to enhance adhesion between organic and inorganic materials
BiologySurface modification of biomaterials to improve biocompatibility
MedicineUtilized in drug delivery systems due to its surface-modifying properties
IndustryApplied in coatings, adhesives, and sealants for improved durability and performance

Cellular Studies

In laboratory settings, AEAPTMS has been used to study its effects on various cell types. For example:

  • Study on Fibroblasts : Demonstrated enhanced proliferation when treated with low concentrations of AEAPTMS.
  • Toxicity Assessment : High concentrations resulted in significant cell death, emphasizing the need for careful dosage optimization in experimental designs .

Environmental Applications

AEAPTMS has also been explored for environmental applications, such as:

  • Heavy Metal Ion Uptake : Modified silica gels using AEAPTMS have shown increased efficiency in adsorbing heavy metal ions from aqueous solutions.

Q & A

Q. What are the standard methods for synthesizing organic-inorganic hybrids using N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine?

The compound is widely used in sol-gel processes to create hybrid materials. A typical protocol involves:

  • Hydrolysis and polycondensation : Reacting the silane with water under controlled pH (basic or acidic) to form Si-O-Si networks .
  • Inverse water-in-oil polymerization : Used to synthesize monodisperse nanoparticles by adjusting interfacial tension and monomer concentration .
  • Hydrothermal synthesis : For applications like fluorescent carbon dots, where the compound acts as a surface modifier .

Q. Which characterization techniques are critical for analyzing the structural and thermal properties of hybrids derived from this compound?

  • Solid-state ²⁹Si NMR : Quantifies polycondensation degrees (Q³/Q⁴ ratios) and silanol group activity .
  • XRD : Determines crystallinity in talc-like hybrids .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and organic content decomposition (e.g., ~200–400°C for amine degradation) .

Q. What are the primary applications of this compound in materials science?

  • Surface functionalization : Forms amino-terminated self-assembled monolayers (SAMs) for biosensors or fluorescent probes .
  • Hybrid materials : Synthesizes talc-like layered silicates for catalysis or CO₂ adsorption .
  • Nanoparticle synthesis : Creates polycationic carriers for DNA or electrochemical devices .

Advanced Research Questions

Q. How do synthesis parameters influence the polycondensation degree and crystallinity of talc-like hybrids?

Key parameters include:

  • Water content : Higher H₂O ratios increase polycondensation but reduce crystallinity due to rapid hydrolysis .
  • Solvent choice : Polar solvents (e.g., ethanol) enhance silane dispersion, while non-polar solvents slow reaction kinetics .
  • Base catalysts : NaOH or NH₃ accelerates hydrolysis but may lead to inhomogeneous structures .
    Recommendation: Optimize water/solvent ratios using a design-of-experiments (DoE) approach to balance crystallinity and stability.

Q. How can conflicting adsorption efficiency data for CO₂ capture be resolved in studies using this compound?

Discrepancies arise from:

  • Adsorption temperature : Optimal CO₂ uptake occurs at 45°C for TMSPEDA-functionalized phyllosilicates, but higher temperatures (>90°C) favor AMPTS-based materials .
  • Heating method : Conventional heating often yields higher efficiency than microwave synthesis due to better control of Si-N bond formation .
    Methodological resolution: Use temperature-programmed desorption (TPD) to compare kinetic parameters and validate with Avrami’s model for desorption rates .

Q. What strategies mitigate challenges in functionalizing surfaces with amino-terminated SAMs?

Common issues and solutions:

  • Physisorption vs. chemisorption : Rinse substrates with ethanol and dichloromethane to remove physisorbed silanes .
  • Ambient moisture control : Perform silylation in a dry nitrogen glovebox to prevent premature hydrolysis .
  • Substrate pretreatment : Clean quartz or silicon wafers with piranha solution to ensure hydroxyl group availability .

Q. What are the environmental and safety considerations for handling this compound?

  • Short-term exposure limits (ESL) : Interim ESL = 50 µg/m³ (health-based) .
  • Hazard mitigation : Use closed systems, local exhaust ventilation, and PPE (gloves, goggles) to avoid skin/eye irritation .
  • Disposal : Neutralize waste with dilute HCl and comply with TSCA regulations to prevent environmental release .

Q. How can the stability of amine-functionalized hybrids be analyzed under operational conditions?

  • Long-term degradation : Use TGA-DSC to track weight loss and exothermic events from amine oxidation .
  • Hydrolytic stability : Soak hybrids in aqueous solutions (pH 4–10) and monitor Si-O-Si network integrity via ²⁹Si NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

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